molecular formula C7H7N3O4S B1311081 (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid CAS No. 65872-43-7

(Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid

Cat. No. B1311081
CAS RN: 65872-43-7
M. Wt: 229.22 g/mol
InChI Key: NRRJNSWNWIDHOX-YHYXMXQVSA-N
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Description

The compound "(Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid" is a derivative of thiazole, which is a heterocyclic compound that has found extensive use in medicinal chemistry. The Z-isomer of this compound is particularly significant due to its stereochemistry, which is often crucial for biological activity. The compound is related to a class of chemicals that modify cephalosporin antibiotics, enhancing their efficacy .

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, the efficient preparation of a similar compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . Another study outlines the preparation of the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid from aminoisoxazoles through skeletal rearrangement and subsequent reactions, including O-methylation . A different approach for synthesizing a cefozopran intermediate with the same core structure involved methoxyimination, addition, esterification, and several other steps, yielding a 29.8% overall yield .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The Z-configuration indicates the geometry around the double bond, which is crucial for the biological activity of the compound. X-ray crystallography has been used to unambiguously determine the stereochemical structure of similar compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates produces intermediates that are further converted into the target compound through reactions with O-methylhydroxylamine and other reagents . The synthesis process often involves careful control of conditions to ensure the formation of the desired Z-isomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, are important for their practical application. The solubility of a related compound, (α,Z)-2-amino-α-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester, has been measured in various solvents, and the temperature dependence of solubility was estimated using the modified Apelblat equation . These properties are essential for the formulation and delivery of the final pharmaceutical product.

Scientific Research Applications

Organic Compound Synthesis

  • A study by Nandha Kumar et al. (2001) discussed the synthesis of pyrimido[4,5-b]quinolines, starting from barbituric acids and exploring the biological activity enhancement of these compounds. The synthesis involved using anthranilic acid and polyphosphoric acid, indicating the interest in the structural modification of such compounds for enhanced biological activity (R. Nandha Kumar et al., 2001).

Advanced Oxidation Processes

  • Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes, indicating the importance of understanding the degradation pathways and by-products of similar compounds in environmental and pharmaceutical contexts (Mohammad Qutob et al., 2022).

Sulfonamides in Clinical Drugs

  • Carta et al. (2012) discussed the presence of the sulfonamide moiety in various clinically used drugs, highlighting the importance of structural motifs similar to thiazol-4-acetic acid in drug development (F. Carta et al., 2012).

Organic Acids in Industrial Applications

  • Alhamad et al. (2020) provided an intensive review of organic acids' roles in industrial operations like acidizing, showing the relevance of chemical compounds in enhancing industrial processes (Luai Alhamad et al., 2020).

properties

IUPAC Name

(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4S/c1-14-10-5(6(12)13)4-2-15-7(9-4)8-3-11/h2-3H,1H3,(H,12,13)(H,8,9,11)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRJNSWNWIDHOX-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)NC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)NC=O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189613
Record name (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid

CAS RN

65872-43-7
Record name (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid
Source CAS Common Chemistry
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Record name (Z)-2-Formamido-alpha-(methoxyimino)thiazol-4-acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065872437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αZ)-2-(Formylamino)-α-(methoxyimino)-4-thiazoleacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-2-formamido-α-(methoxyimino)thiazol-4-acetic acid
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